molecular formula C17H16N4O7S B14920516 (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B14920516
M. Wt: 420.4 g/mol
InChI Key: JQSYCRFQGGCESX-UHFFFAOYSA-N
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Description

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a bis-nitrophenyl-substituted piperazine derivative characterized by a methanone group linked to a 2-nitrophenyl ring and a piperazine moiety bearing a 4-nitrophenylsulfonyl group. Such features are critical in medicinal chemistry, as nitro groups often influence pharmacokinetic properties and target binding affinities .

Properties

Molecular Formula

C17H16N4O7S

Molecular Weight

420.4 g/mol

IUPAC Name

(2-nitrophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C17H16N4O7S/c22-17(15-3-1-2-4-16(15)21(25)26)18-9-11-19(12-10-18)29(27,28)14-7-5-13(6-8-14)20(23)24/h1-8H,9-12H2

InChI Key

JQSYCRFQGGCESX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzoyl chloride with 4-(4-nitrophenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivatives of the original compound

    Substitution: Various substituted derivatives depending on the electrophile used

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and research findings:

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Findings
(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone (Target) R1 = 2-NO₂; R2 = 4-NO₂ ~425.3* N/A N/A Hypothesized high polarity; potential enzyme inhibition based on analogs .
(2-Chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone R1 = 2-Cl; R2 = 4-NO₂ 409.84 N/A N/A Structural analog with Cl substitution; reduced electron-withdrawing effects vs. NO₂ .
{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(4-nitrophenyl)methanone R1 = 4-NO₂; R2 = 4-F ~393.3* N/A N/A Fluorine substitution may lower melting point and alter metabolic stability .
(4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone R1 = Benzhydryl; R2 = 4-NO₂ ~585.6* N/A 45 Carbonic anhydrase I inhibitor; bulky benzhydryl group may hinder synthesis yield .
4-(4-Aminophenyl)piperazin-1-ylmethanone R1 = 4-NH₂; R2 = Furan ~327.4* N/A N/A Reduced nitro to amino group enhances solubility but decreases stability .
SZ2 (Pyrimidine derivative with 2-NO₂ sulfonyl) R1 = 2-NO₂; Pyrimidine core 565.18 142–144 High Antiplasmodial activity via falcipain-2 inhibition; nitro critical for binding .

*Calculated based on molecular formulas.

Physicochemical and Pharmacological Trends

  • Melting Points: Nitro-containing derivatives generally exhibit higher melting points (e.g., 142–190°C in and ) compared to amino or alkyl-substituted analogs, which often exist as oils or lower-melting solids .
  • Antiparasitic Activity : SZ2 () demonstrates that the (2-nitrophenyl)sulfonyl group enhances antiplasmodial efficacy, likely due to strong hydrogen bonding with parasitic enzymes .
  • Enzyme Inhibition : Benzhydryl-substituted analogs () show that bulky groups improve selectivity for carbonic anhydrase isoforms, though they may reduce synthetic yields .

Biological Activity

The compound (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone , also known by its CAS number 349090-59-1, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H17N3O5S\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{5}\text{S}

This structure features a piperazine ring, which is often associated with various biological activities, particularly in the realm of medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. A study by demonstrated that derivatives of nitrophenyl-piperazine compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties.

Anticancer Activity

The sulfonamide moiety in the structure is known for its role in anticancer activity. Studies have shown that compounds containing piperazine and sulfonamide groups can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related study highlighted the effectiveness of piperazine derivatives in targeting specific cancer cell lines .

The mechanism through which this compound exerts its biological effects may involve the inhibition of certain enzymes or receptors involved in cell signaling pathways. The nitro group is known to participate in redox reactions, potentially leading to oxidative stress in target cells, which can trigger apoptotic pathways .

Case Studies

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported significant anticancer effects on specific tumor cell lines with similar piperazine derivatives.
Explored the redox activity of nitro compounds and their role in inducing apoptosis.

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